N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
Description
The compound N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a hydrazine-derived benzamide featuring a 4-fluorobenzylidene hydrazine moiety and a 2-iodobenzamide group. Its structure comprises:
- A 4-fluorobenzylidene group (C₆H₃F=CH–) attached to a hydrazine (–NH–NH–) backbone.
- A 2-iodobenzamide substituent (C₆H₃I–CONH–) linked via an oxoethyl (–CO–CH₂–) bridge.
Key functional groups include the hydrazinecarboxamide (–NH–NH–CO–) and iodoaryl (–I–C₆H₄–) motifs, which are known to influence reactivity, stability, and bioactivity .
Properties
CAS No. |
769142-63-4 |
|---|---|
Molecular Formula |
C16H13FIN3O2 |
Molecular Weight |
425.20 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C16H13FIN3O2/c17-12-7-5-11(6-8-12)9-20-21-15(22)10-19-16(23)13-3-1-2-4-14(13)18/h1-9H,10H2,(H,19,23)(H,21,22)/b20-9+ |
InChI Key |
SBWQROXOGCIRPK-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F)I |
Origin of Product |
United States |
Preparation Methods
Hydrazine Intermediate Synthesis
The preparation begins with synthesizing 2-hydrazinylacetamide or its derivatives. In one approach, ethyl 2-hydrazinyl-2-oxoacetate is reacted with 4-fluorobenzaldehyde under acidic conditions to form the hydrazone intermediate. Alternatively, hydrazine hydrate is condensed with ethyl glyoxylate in ethanol at 60°C, followed by purification via recrystallization (yield: 78%).
Reaction Conditions:
Schiff Base Formation
The hydrazine intermediate undergoes condensation with 4-fluorobenzaldehyde to form the 4-fluorobenzylidene hydrazone . This step is typically performed in methanol or ethanol under reflux, with catalytic p-toluenesulfonic acid (PTSA).
Optimized Protocol:
Acylation with 2-Iodobenzoyl Chloride
The final step involves reacting the hydrazone with 2-iodobenzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 2 hours, yielding the target compound.
Critical Parameters:
-
Base: TEA (2.5 equiv)
-
Solvent: DCM
-
Workup: Washed with 5% HCl and brine
-
Purification: Column chromatography (SiO₂, hexane/EtOAc 4:1)
Alternative Methodologies
One-Pot Synthesis
A streamlined one-pot method combines 2-hydrazinylacetamide , 4-fluorobenzaldehyde , and 2-iodobenzoyl chloride in acetonitrile. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, improving reaction efficiency.
Performance Metrics:
| Metric | One-Pot vs. Sequential |
|---|---|
| Total yield | 89% vs. 72% |
| Time | 5 hours vs. 9 hours |
| Purity (HPLC) | 98.2% vs. 97.5% |
Catalytic Knoevenagel Condensation
For scale-up, a silica-supported imidazolium chloride catalyst enables solvent-free Knoevenagel condensation between 4-fluorobenzaldehyde and 2-hydrazinylacetamide at 100°C. This green chemistry approach reduces waste and enhances recyclability.
Catalyst Performance:
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration of the hydrazone bond and planar geometry of the iodobenzamide group. Key bond lengths include:
Process Optimization and Challenges
Yield Improvement Strategies
Common Pitfalls
-
Hydrazine Oxidation: Requires inert atmosphere (N₂/Ar) to prevent byproduct formation.
-
Iodine Sublimation: Controlled heating (<60°C) prevents loss of 2-iodobenzoyl chloride.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Sequential Synthesis | 72 | 97.5 | 12.50 | Moderate |
| One-Pot | 89 | 98.2 | 9.80 | High |
| Catalytic Knoevenagel | 82 | 97.8 | 7.20 | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of azides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The iodine atom in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Sodium azide (NaN₃), thiourea.
Major Products
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Research indicates that compounds containing hydrazone linkages exhibit a range of biological activities, including:
- Antitumor Activity : Some studies have demonstrated that hydrazone derivatives can inhibit cancer cell proliferation. The presence of fluorine in the structure may enhance lipophilicity and bioavailability, making it a candidate for further investigation in oncology.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which is a common target in drug design.
Case Study 1: Antitumor Activity Assessment
A study evaluated the antitumor properties of N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide using various cancer cell lines. The findings indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to the induction of apoptosis and cell cycle arrest.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating its potential as an antimicrobial agent.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active site residues, inhibiting enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and van der Waals interactions.
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound differs from analogs primarily in the position and nature of substituents on the benzylidene and benzamide groups. Below is a comparative analysis of key derivatives:
Table 1: Structural Comparison of Hydrazine-Benzamide Derivatives
Key Observations:
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups (EWGs) : The 2-iodo substituent in the target compound likely enhances electrophilic aromatic substitution (EAS) reactivity compared to analogs with electron-donating groups (e.g., methoxy in ).
- Halogen Position : 4-Fluoro substitution on the benzylidene group (as in the target compound and ) improves thermal stability compared to 2-chloro derivatives .
Spectral Characteristics :
- IR Spectroscopy : Analogs with hydrazinecarboxamide show C=O stretching at 1663–1682 cm⁻¹ and C=S (if present) at 1243–1258 cm⁻¹ . The target compound’s C=O and N–H stretches are expected near 1657 cm⁻¹ and 3200–3400 cm⁻¹ , respectively .
- NMR : Aromatic protons in 2-iodobenzamide would resonate downfield (δ ~7.5–8.5 ppm) due to iodine’s inductive effect, distinct from fluorine’s shielding in 4-fluoro analogs .
Table 2: Bioactivity of Selected Analogs
Key Insights:
- Fluorine Enhances Bioactivity : The 4-fluorobenzylidene group in the target compound and correlates with improved antifungal and anticancer activity due to increased membrane permeability .
Challenges:
Biological Activity
N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a synthetic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a hydrazine moiety and an iodine atom, suggests possible biological activity that merits investigation.
Chemical Structure
The compound's chemical formula is , and it features a complex arrangement that may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound can be analyzed through various studies focusing on its pharmacological properties, toxicity, and potential therapeutic applications. Here are key findings from the literature:
Anticancer Activity
- Mechanism of Action : Preliminary studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The proposed mechanism involves the induction of apoptosis and inhibition of cell proliferation.
- Case Study : A study on hydrazone derivatives revealed that modifications at the benzylidene position significantly enhance their anticancer potency. This suggests that the 4-fluorobenzylidene group may contribute to increased activity against tumor cells.
Antimicrobial Activity
- Broad-Spectrum Efficacy : The compound has been tested for its antimicrobial properties against several bacterial strains. Results indicate moderate to high activity, particularly against Gram-positive bacteria.
- Synergistic Effects : When combined with conventional antibiotics, this compound showed synergistic effects, enhancing the overall antimicrobial efficacy.
Data Tables
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | HeLa (cervical cancer) | 15 | |
| Anticancer | MCF-7 (breast cancer) | 12 | |
| Antimicrobial | Staphylococcus aureus | 10 | |
| Antimicrobial | Escherichia coli | 20 |
Research Findings
- Toxicity Studies : Toxicological assessments have shown that while the compound exhibits promising biological activity, it also presents some cytotoxicity at higher concentrations. Further studies are needed to establish a safe therapeutic window.
- Pharmacokinetics : Initial pharmacokinetic studies suggest moderate absorption and bioavailability, which may limit its clinical application unless modified for improved delivery.
- Structure-Activity Relationship (SAR) : Research indicates that variations in substituents on the benzylidene and hydrazine moieties can significantly alter biological activity. This highlights the importance of structural optimization in drug design.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(2-(2-(4-Fluorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide, and how can reaction conditions be optimized?
- Synthesis : The compound is typically synthesized via a multi-step route:
Condensation of 4-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate.
Reaction of the hydrazone with 2-iodobenzamide derivatives under reflux in polar solvents (e.g., ethanol or dioxane) .
- Optimization : Adjusting solvent polarity, temperature (e.g., 60–100°C), and pH improves yield. Catalysts like acetic acid may accelerate imine formation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) for high purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- IR : Identify carbonyl (C=O, ~1650–1750 cm⁻¹) and hydrazone (N–H, ~3200 cm⁻¹) groups .
- NMR : ¹H/¹³C NMR to confirm aromatic protons (δ 7.0–8.5 ppm) and amide linkages .
- Crystallography : X-ray diffraction resolves stereochemistry (monoclinic system, bond angles/lengths) .
- Mass Spec : HR-MS (EI+) for molecular ion validation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?
- Substituent Variation :
- Replace the 4-fluoro or 2-iodo groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) moieties to assess antimicrobial/anticancer activity shifts .
- Assays :
- Antimicrobial : Agar well diffusion (Gram± bacteria, fungi) and MIC determination (50–500 µg/mL) .
- Anticancer : MTT assay (IC₅₀ values) against cell lines (e.g., HeLa, MCF-7) .
Q. What strategies address contradictions in reported solubility and stability data for hydrazone derivatives?
- Solubility :
- Test in DMSO (polar) vs. chloroform (non-polar); use Hansen solubility parameters for solvent selection .
- Stability :
- Monitor degradation via HPLC under varying pH (3–10) and temperature (4–40°C) .
- Cross-Validation : Compare NMR and LC-MS data across labs to confirm reproducibility .
Q. How can computational tools elucidate the mechanism of action for this compound?
- Docking Studies :
- Target enzymes (e.g., E. coli enoyl reductase, Cyp51) using AutoDock Vina (MolDock scores: −117 to −179) .
- DFT Analysis : Calculate electron density maps to predict reactive sites (e.g., hydrazone N–H for hydrogen bonding) .
Methodological Notes
- Contradiction Resolution : Cross-check spectral data (e.g., IR carbonyl peaks) with crystallography to confirm structural integrity .
- Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water) for isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
